molecular formula C26H39NO4 B13833911 5,7-Docosadiynoic Acid N-Succinimide

5,7-Docosadiynoic Acid N-Succinimide

Cat. No.: B13833911
M. Wt: 429.6 g/mol
InChI Key: HDVXHHDOINRKHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Docosadiynoic Acid N-Succinimide typically involves the reaction of 5,7-docosadiynoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated ester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Docosadiynoic Acid N-Succinimide can undergo various chemical reactions, including:

    Substitution Reactions: The succinimide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The diynoic acid moiety can undergo oxidation and reduction reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reaction is typically carried out in an aprotic solvent like dichloromethane.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives of 5,7-docosadiynoic acid.

    Oxidation and Reduction: Products include oxidized or reduced forms of the diynoic acid moiety.

Scientific Research Applications

5,7-Docosadiynoic Acid N-Succinimide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Utilized in the study of protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Docosadiynoic Acid N-Succinimide involves its ability to form covalent bonds with nucleophiles. The succinimide group acts as an electrophile, facilitating the formation of stable amide or ester bonds. This property makes it useful in bioconjugation and labeling studies .

Comparison with Similar Compounds

Similar Compounds

    5,7-Docosadiynoic Acid: Lacks the succinimide group, making it less reactive in bioconjugation reactions.

    N-Succinimidyl Esters: Similar in reactivity but may have different alkyl or aryl groups attached.

Uniqueness

5,7-Docosadiynoic Acid N-Succinimide is unique due to its combination of a diynoic acid moiety and a succinimide group, which provides a balance of reactivity and stability. This makes it particularly useful in proteomics research and other applications where selective covalent modification is required .

Properties

Molecular Formula

C26H39NO4

Molecular Weight

429.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) docosa-5,7-diynoate

InChI

InChI=1S/C26H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h2-14,19-23H2,1H3

InChI Key

HDVXHHDOINRKHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC#CC#CCCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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